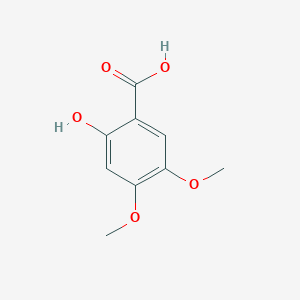
3-Phényl-1-propanol
Vue d'ensemble
Description
L'alcool hydrocinnamyque, également connu sous le nom de 3-phénylpropanol, est un composé aromatique de formule moléculaire C9H12O. Il s'agit d'un liquide huileux incolore à jaunâtre présentant un arôme floral doux et une saveur fruitée. Ce composé est légèrement soluble dans l'eau mais très soluble dans le méthanol, l'éthanol et d'autres solvants organiques . L'alcool hydrocinnamyque est couramment trouvé dans les produits naturels tels que les fraises, l'huile de feuille de cannelle et le thé. Il est largement utilisé dans les industries des arômes, des parfums et des cosmétiques en raison de son arôme agréable .
Applications De Recherche Scientifique
L'alcool hydrocinnamyque a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés aromatiques et produits chimiques fins.
Biologie : Il sert de précurseur à la biosynthèse de produits naturels et de métabolites secondaires.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Il est utilisé dans la production de parfums, d'arômes et de cosmétiques en raison de son arôme agréable
5. Mécanisme d'action
Le mécanisme d'action de l'alcool hydrocinnamyque implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut être métabolisé par des enzymes telles que les alcool déshydrogénases pour former les aldéhydes et les acides correspondants. Ces métabolites peuvent ensuite participer à diverses voies biochimiques, exerçant des effets tels que des activités antimicrobiennes et anti-inflammatoires .
Mécanisme D'action
Target of Action
3-Phenyl-1-propanol, also known as 3-Phenylpropyl alcohol or Hydrocinnamyl alcohol , is a fragrance ingredient It’s worth noting that the compound is structurally similar to phenylpropanolamine , which acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor .
Mode of Action
Phenylpropanolamine, a structurally similar compound, is known to act as an indirect sympathomimetic, inducing norepinephrine release and thereby activating adrenergic receptors . It’s plausible that 3-Phenyl-1-propanol may have a similar interaction with its targets.
Biochemical Pathways
coli, suggesting that this compound could be involved in microbial metabolic pathways .
Pharmacokinetics
Some physical properties such as boiling point (119-121 °c/12 mmhg), melting point (-18 °c), and density (1001 g/mL at 20 °C) have been reported . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known to be a fragrance ingredient and has been used in the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .
Action Environment
The action of 3-Phenyl-1-propanol can be influenced by environmental factors. For instance, its stability and efficacy could be affected by temperature, given its specific boiling and melting points . Furthermore, it’s worth noting that 3-Phenyl-1-propanol is used as a preservative in cosmetics, suggesting that it may have antimicrobial properties and its action could be influenced by the presence of microbes .
Analyse Biochimique
Biochemical Properties
3-Phenyl-1-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with phenylalanine ammonia lyase (PAL), an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. This reaction is a key step in the biosynthesis of 3-Phenyl-1-propanol. Additionally, 3-Phenyl-1-propanol can be converted to 3-phenylpropionic acid by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes. These interactions highlight the compound’s involvement in metabolic pathways and its potential as a biochemical reagent .
Cellular Effects
3-Phenyl-1-propanol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, 3-Phenyl-1-propanol can modulate the activity of protein kinase C (PKC), an enzyme involved in signal transduction. This modulation can lead to changes in gene expression and cellular responses. Additionally, 3-Phenyl-1-propanol has been reported to induce apoptosis in melanoma cells by enhancing ceramide accumulation and activating c-Jun N-terminal kinase (JNK) pathways .
Molecular Mechanism
The molecular mechanism of 3-Phenyl-1-propanol involves its interactions with various biomolecules. At the molecular level, 3-Phenyl-1-propanol can bind to specific proteins and enzymes, influencing their activity. For example, it can act as an inhibitor of glycosphingolipid biosynthesis, thereby affecting cell membrane composition and function. Additionally, 3-Phenyl-1-propanol can modulate the activity of transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-1-propanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Phenyl-1-propanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to 3-Phenyl-1-propanol in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Phenyl-1-propanol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, 3-Phenyl-1-propanol can induce toxic effects, including liver and kidney damage. Studies have also reported threshold effects, where specific dosages lead to significant changes in physiological responses. These findings underscore the importance of dosage considerations in experimental settings .
Metabolic Pathways
3-Phenyl-1-propanol is involved in several metabolic pathways. One key pathway is its biosynthesis from L-phenylalanine via the action of phenylalanine ammonia lyase (PAL). Additionally, 3-Phenyl-1-propanol can be metabolized to 3-phenylpropionic acid through the action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). These metabolic pathways highlight the compound’s role in cellular metabolism and its potential as a biochemical reagent .
Transport and Distribution
Within cells and tissues, 3-Phenyl-1-propanol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cell membranes. Additionally, 3-Phenyl-1-propanol can accumulate in certain cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s biological effects .
Subcellular Localization
The subcellular localization of 3-Phenyl-1-propanol can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Phenyl-1-propanol may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. Understanding its subcellular localization is essential for elucidating its molecular mechanisms and biological effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'alcool hydrocinnamyque peut être synthétisé par hydrogénation sélective de la cinnamaldéhyde. Ce processus implique l'utilisation de catalyseurs à base de nickel supportés sur du titane ou d'autres matériaux. La réaction se produit généralement dans le méthanol à une plage de température de 80 à 140 °C et sous pression d'hydrogène . L'hydrogénation de la cinnamaldéhyde peut donner l'alcool hydrocinnamyque comme l'un des principaux produits .
Méthodes de production industrielle : Dans les milieux industriels, l'alcool hydrocinnamyque est produit à l'aide de levures recombinantes telles que Saccharomyces cerevisiae. La levure est modifiée génétiquement pour exprimer la phénylalanine ammoniaque lyase et l'aryl carboxylate réductase, qui convertissent les sucres en acide trans-cinnamique et ensuite en alcool hydrocinnamyque . Cette approche biotechnologique offre une méthode durable et efficace pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : L'alcool hydrocinnamyque subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former l'acide hydrocinnamique.
Réduction : Il peut être réduit pour former du 3-phénylpropanol.
Substitution : Il peut participer à des réactions de substitution pour former divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogène gazeux en présence d'un catalyseur au nickel est couramment utilisé pour les réactions de réduction.
Substitution : Des réactifs tels que les halogènes et les acides peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Acide hydrocinnamique.
Réduction : 3-phénylpropanol.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Comparaison Avec Des Composés Similaires
L'alcool hydrocinnamyque est similaire à d'autres alcools aromatiques tels que l'alcool cinnamique et l'alcool benzylique. il est unique en raison de sa structure et de ses propriétés spécifiques :
Alcool cinnamique : Contient une double liaison dans la chaîne latérale, ce qui lui confère une réactivité et un arôme différents.
Alcool benzylique : Manque la chaîne latérale phénylpropyle, ce qui donne des propriétés physiques et chimiques différentes.
Composés similaires :
- Alcool cinnamique
- Alcool benzylique
- Alcool phénéthylique
L'alcool hydrocinnamyque se démarque par sa combinaison unique de caractéristiques aromatiques et aliphatiques, ce qui le rend précieux dans diverses applications.
Propriétés
IUPAC Name |
3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJVDSVGBWFCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041638 | |
| Record name | 3-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour | |
| Record name | Benzenepropanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19941 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
Flash Point: 212 °F/ 100 °C/ closed cup | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995 g/cu cm at 25 °C, 0.993-1.002 | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0234 mm Hg at 25 °C (extrapolated from higher temperatures) | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Slightly viscous, colorless liquid | |
CAS No. |
122-97-4, 93842-54-7 | |
| Record name | Benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U04IC2765C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
<-18 °C, < -18 °C | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

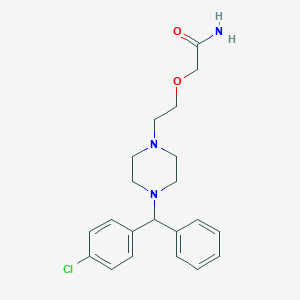
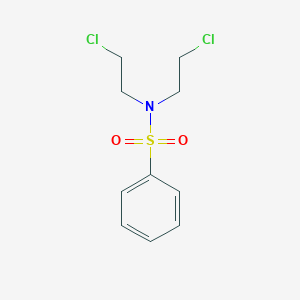
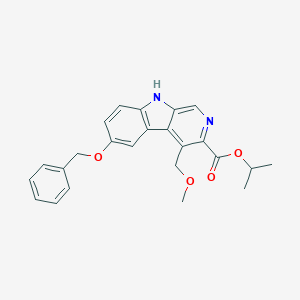
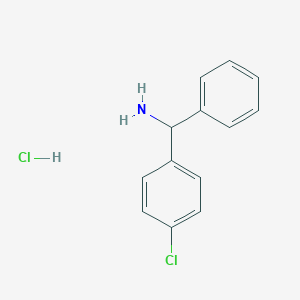
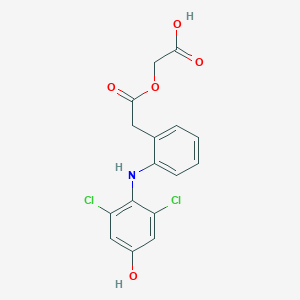
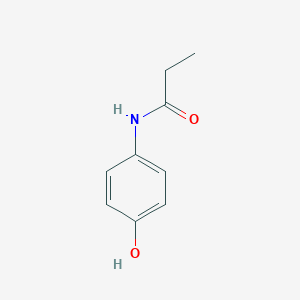
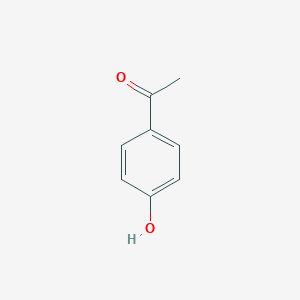
![4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B195520.png)
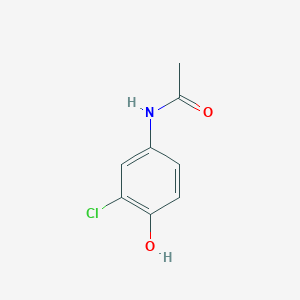

![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)
![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)
